molecular formula C8H15NO B1426930 7-Oxa-2-azaspiro[4.5]decane CAS No. 72088-42-7

7-Oxa-2-azaspiro[4.5]decane

Cat. No. B1426930
CAS RN: 72088-42-7
M. Wt: 141.21 g/mol
InChI Key: MZOPHAQIKMBQDI-UHFFFAOYSA-N
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Description

“7-Oxa-2-azaspiro[4.5]decane” is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . A new, simple, and efficient method for the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones is described by the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles .


Molecular Structure Analysis

The InChI code for “7-Oxa-2-azaspiro[4.5]decane” is 1S/C8H15NO/c1-2-8(7-10-5-1)3-4-9-6-8/h9H,1-7H2 .


Physical And Chemical Properties Analysis

“7-Oxa-2-azaspiro[4.5]decane” is a liquid at room temperature . It has a CAS number of 72088-42-7 .

Scientific Research Applications

Synthetic Approaches and Chemical Structure

  • Synthetic Approaches to Spiroaminals : This research highlights various synthetic strategies developed for compounds like 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, which include the core structure of "7-Oxa-2-azaspiro[4.5]decane." These compounds are targeted due to their significant biological activities and novel skeletons, making them challenging yet promising targets for chemical synthesis (Sinibaldi & Canet, 2008).

  • Synthesis and Crystal Structure : The study focuses on the synthesis of a related compound, 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, and examines its crystal structure. The findings are crucial for understanding the molecular arrangement and properties of similar spirocyclic compounds (Wen, 2002).

Drug Discovery and Biological Activity

  • Construction of Multifunctional Modules for Drug Discovery : This study involves the synthesis of novel thia/oxa-azaspiro[3.4]octanes, structurally related to "7-Oxa-2-azaspiro[4.5]decane." These spirocycles are designed as multifunctional modules for drug discovery, demonstrating the potential use of spirocyclic structures in the development of new pharmaceutical compounds (Li, Rogers-Evans, & Carreira, 2013).

  • Synthesis of Spirobicycles in Carbohydrate Systems : Research into the synthesis of oxa-aza spirobicycles, including 1-oxa-6-azaspiro[4.5]decane, highlights their potential in the production of biologically active compounds. The study proposes a mechanism involving hydrogen abstraction and nucleophilic cyclization, which can be pivotal in creating bioactive molecules (Freire et al., 2002).

Medicinal Chemistry and Therapeutic Potential

  • Discovery of Spirocyclic Inhibitors of FAAH : The identification of spirocyclic cores, such as 1-oxa-8-azaspiro[4.5]decane, as potent inhibitors of fatty acid amide hydrolase (FAAH) demonstrates the therapeutic potential of spirocyclic compounds in medicinal chemistry. These findings are essential for the development of new drugs targeting FAAH (Meyers et al., 2011).

  • M1 Muscarinic Agonists for Alzheimer's Treatment : Research on 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for dementia treatment highlights the clinical relevance of spirocyclic compounds. The study explores the synthesis, structure-activity relationships, and pharmacological evaluation, offering insights into the development of Alzheimer's therapeutics (Tsukamoto et al., 1995).

Safety And Hazards

The safety information for “7-Oxa-2-azaspiro[4.5]decane” indicates that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(7-10-5-1)3-4-9-6-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOPHAQIKMBQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734736
Record name 7-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-2-azaspiro[4.5]decane

CAS RN

72088-42-7
Record name 7-Oxa-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-2-azaspiro[4.5]decane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Azees, R Manoharan, NA Govindan, BS Leon… - 2023 - researchsquare.com
Adenosine, a nucleotide essential for human energy metabolism, can also increase the development and metastasis of cancer. Through its interaction to G protein-coupled adenosine …
Number of citations: 0 www.researchsquare.com

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